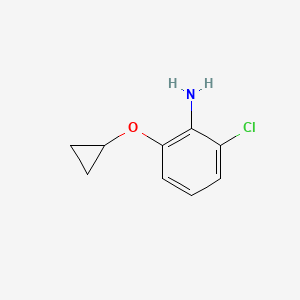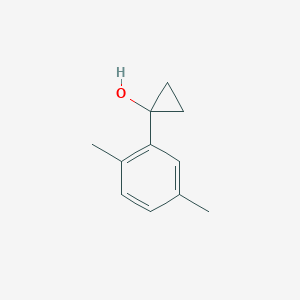
1-(2,5-Dimethylphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2,5-dimethylstyrene using a suitable carbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize waste, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 1-(2,5-Dimethylphenyl)cyclopropanone.
Reduction: Formation of 1-(2,5-Dimethylphenyl)cyclopropane.
Substitution: Formation of substituted derivatives like 1-(2,5-Dimethyl-4-nitrophenyl)cyclopropan-1-ol.
Scientific Research Applications
1-(2,5-Dimethylphenyl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and cyclopropane moiety contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
- 1-(2,4-Dimethylphenyl)cyclopropan-1-ol
- 1-(3,5-Dimethylphenyl)cyclopropan-1-ol
- 1-(2,5-Dimethylphenyl)cyclopropane
These compounds share structural similarities but differ in the position of methyl groups or the presence of the hydroxyl group. The unique arrangement of substituents in this compound contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-4-9(2)10(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
NRKZWVYUWCUWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


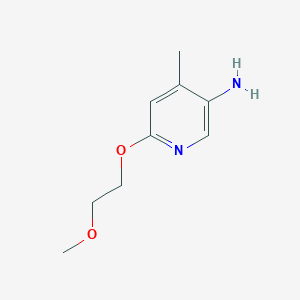
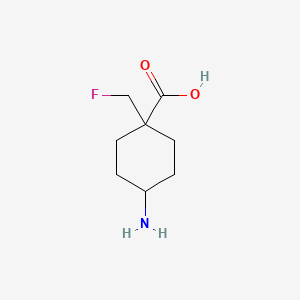
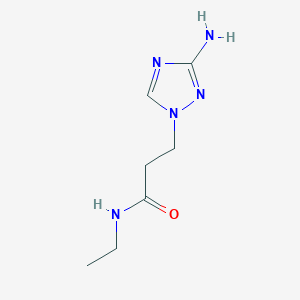
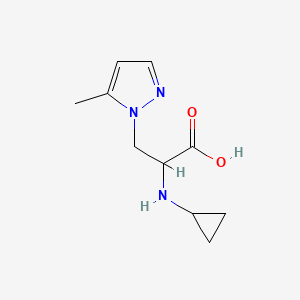
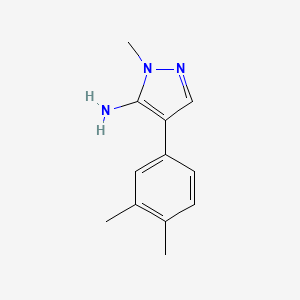
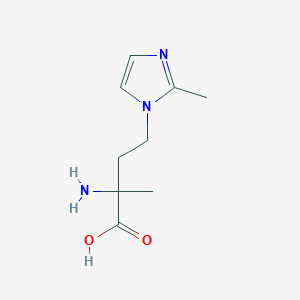
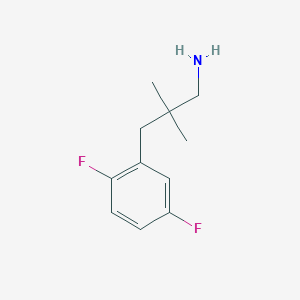
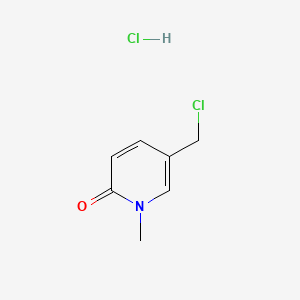
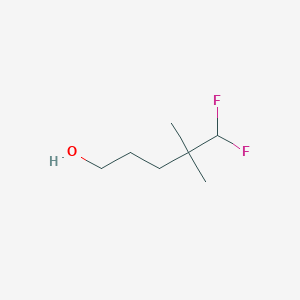
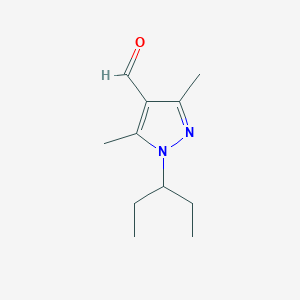
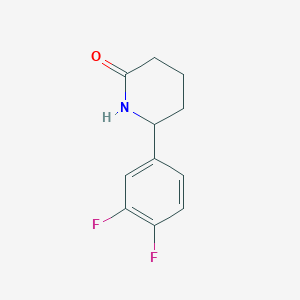
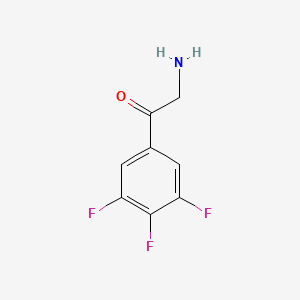
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
